molecular formula C20H27NO3 B138282 N-Benzyl albuterol CAS No. 24085-03-8

N-Benzyl albuterol

Cat. No. B138282
CAS RN: 24085-03-8
M. Wt: 329.4 g/mol
InChI Key: NZBXAYHLQSMNQS-UHFFFAOYSA-N
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Description

Albuterol is a beta2-adrenergic receptor-selective drug that is used to relax airway smooth muscle in the treatment of asthma. It is available in various forms, including oral and metered-dose inhaler forms, and is known for its rapid onset and long duration of effect with minimal side effects when administered properly . The stereoisomers of albuterol, (R)-albuterol and (S)-albuterol, have contrasting properties; the former is the active bronchodilator, while the latter may induce paradoxical reactions and

Scientific Research Applications

1. Asthma Treatment and Beta-2 Adrenergic Receptor Activation

N-Benzyl albuterol, as part of the albuterol group, primarily functions as a β2-adrenergic receptor agonist commonly used in treating asthma. This mechanism helps in reducing bronchial smooth muscle tone, which is crucial in managing asthma symptoms. Studies have shown that albuterol variants can impact lower esophageal function and influence the frequency of transient lower esophageal sphincter relaxations, highlighting its complex pharmacodynamics beyond just bronchial relaxation (Crowell et al., 2001).

2. Pharmacokinetics and Bioavailability

Research on albuterol has focused on understanding its pharmacokinetics and bioavailability. One study described a method to determine plasma levels of albuterol post-aerosol inhalation, which is crucial for understanding its systemic availability and action (Logsdon et al., 1997). Another study compared the bioavailability of different albuterol formulations, including N-Benzyl albuterol, providing insights into the most effective delivery methods for this drug (Powell et al., 1985).

3. Genetic Factors in Drug Response

The efficacy of albuterol, including N-Benzyl albuterol, can be influenced by genetic factors. A study on the beta-2 adrenergic receptor gene polymorphisms highlighted how individual genetic variations can impact the response to albuterol therapy in asthma patients (Hikino et al., 2019). This is a significant area of research for personalized medicine and pharmacogenomics.

4. Comparative Effectiveness of Albuterol Formulations

Various studies have compared the effectiveness and safety of different albuterol formulations. One such study evaluated the use of albuterol solutions with and without benzalkonium chloride, a common preservative, and its effects on bronchospasm and hospital stay duration (Al-Subu et al., 2023). This kind of research is vital for optimizing treatment regimens in clinical settings.

properties

IUPAC Name

4-[2-[benzyl(tert-butyl)amino]-1-hydroxyethyl]-2-(hydroxymethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO3/c1-20(2,3)21(12-15-7-5-4-6-8-15)13-19(24)16-9-10-18(23)17(11-16)14-22/h4-11,19,22-24H,12-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZBXAYHLQSMNQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N(CC1=CC=CC=C1)CC(C2=CC(=C(C=C2)O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80865134
Record name N-Benzyl albuterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80865134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzyl albuterol

CAS RN

24085-03-8
Record name α1-[[(1,1-Dimethylethyl)(phenylmethyl)amino]methyl]-4-hydroxy-1,3-benzenedimethanol
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Record name N-Benzyl albuterol
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Benzyl albuterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80865134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-[(benzyl-tert-butylamino)methyl]-m-xylene-4,α,α'-triol
Source European Chemicals Agency (ECHA)
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Record name N-BENZYL ALBUTEROL
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
N Beaulieu, TD Cyr, EG Lovering - Journal of pharmaceutical and …, 1990 - Elsevier
Liquid chromatographic methods for the determination of albuterol (salbutamol), albuterol sulphate and related compounds in drug raw materials, tablets and inhalers are described. …
Number of citations: 24 www.sciencedirect.com
KJ Prajapati, CS Kothari - Current drug discovery technologies, 2018 - ingentaconnect.com
Background: Asthma is defined as a heterogeneous disease usually characterized by chronic airway inflammation (GINA 2016) affecting almost 334 million people worldwide (Global …
Number of citations: 4 www.ingentaconnect.com

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